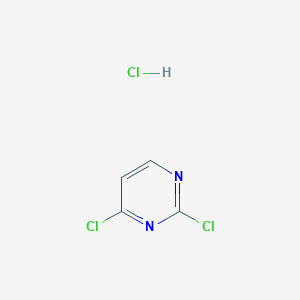

2,4-Dichloropyrimidine hydrochloride

Vue d'ensemble

Description

2,4-Dichloropyrimidine hydrochloride is a chemical compound with the CAS Number: 1983945-11-4 . It has a molecular weight of 185.44 .

Synthesis Analysis

The synthesis of 2,4-Dichloropyrimidine hydrochloride can be achieved through various methods. One such method involves the Suzuki coupling of 2,4-dichloropyrimidines with aryl and heteroaryl boronic acids . Another method involves the use of organolithium reagents . A third method involves the addition of uracil, phosphorus trichloride, and xylene amine into the reaction pot, heating to 130 ℃, refluxing for about 45 minutes, and then cooling and adding crushed ice .Molecular Structure Analysis

The molecular structure of 2,4-Dichloropyrimidine hydrochloride consists of a pyrimidine ring with two chlorine atoms attached at the 2 and 4 positions .Applications De Recherche Scientifique

Pharmacological Applications

2,4-Dichloropyrimidine is a central building block for a wide range of pharmacological applications . It’s reported to exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Anticancer Applications

Pyrimidine derivatives, including 2,4-Dichloropyrimidine, are broadly applied in therapeutic disciplines due to their high degree of structural diversity . They are used in the modulation of myeloid leukemia, breast cancer, and idiopathic pulmonary fibrosis .

Antimicrobial and Antifungal Applications

2,4-Dichloropyrimidine has been reported to have antimicrobial and antifungal properties .

Antiparasitic Applications

This compound has also been used in antiparasitic applications .

Diuretic Applications

2,4-Dichloropyrimidine has been used as a diuretic .

Antitumor Applications

This compound has been used in antitumor applications .

Antifilarial Applications

2,4-Dichloropyrimidine has been used in antifilarial applications .

DNA Topoisomerase II Inhibitors

This compound has been used as DNA topoisomerase II inhibitors .

In addition to these applications, 2,4-Dichloropyrimidine has been used in the synthesis of other compounds. For example, it has been used in the Suzuki coupling of 2,4-dichloropyrimidines with aryl and heteroaryl boronic acids . This reaction provides C4-substituted pyrimidines in good to excellent yields .

Mécanisme D'action

Target of Action

The primary target of 2,4-Dichloropyrimidine hydrochloride is the inhibin subunit alpha (InhA) . InhA plays a crucial role in the regulation of follicle-stimulating hormone secretion from the anterior pituitary, which is vital for reproductive function.

Mode of Action

2,4-Dichloropyrimidine hydrochloride interacts with its targets through a process known as nucleophilic aromatic substitution (S NAr) reaction . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (S NAr) reaction possible .

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of 4,6-disubstituted pyrimidines . Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .

Pharmacokinetics

The compound’s solubility and toxicity are known to be significant factors influencing its bioavailability .

Result of Action

It is known that the compound is a human skin sensitizer , indicating that it can trigger an immune response upon contact with the skin.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,4-Dichloropyrimidine hydrochloride. For instance, the compound’s reactivity can be affected by the presence of organolithium reagents . Additionally, the compound’s solubility and stability can be influenced by factors such as temperature and pH .

Safety and Hazards

Orientations Futures

The future directions of 2,4-Dichloropyrimidine hydrochloride research could involve the development of new pyrimidines as anti-inflammatory agents . Additionally, the use of microwave-assisted procedures could be used for quick and low-cost regioselective preparation of substituted pyrimidine rings .

Propriétés

IUPAC Name |

2,4-dichloropyrimidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2N2.ClH/c5-3-1-2-7-4(6)8-3;/h1-2H;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUTPLPMMPOKGNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1Cl)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloropyrimidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[5H-cyclopenta[2,1-b:3,4-b']dipyridine-5,9'-[9H]fluorene], 2',7'-dibromo-](/img/structure/B3113734.png)

![3,5,6,7,8,9-Hexahydro-4H-pyrimido[4,5-d]azepin-4-one dihydrochloride](/img/structure/B3113766.png)